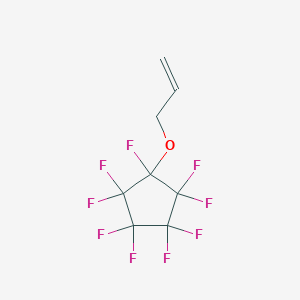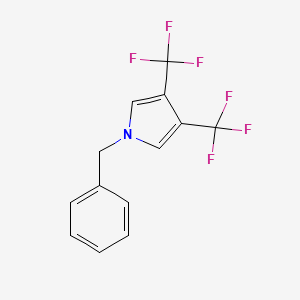
2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated compounds often involves multiple steps, including halogen exchange reactions, nucleophilic substitution, and fluorination processes
Industrial Production Methods
Industrial production of such compounds typically involves large-scale chemical reactors, precise temperature control, and the use of catalysts to ensure high yield and purity. The exact methods would depend on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
Fluorinated compounds can undergo various chemical reactions, including:
Oxidation: Fluorinated alcohols can be oxidized to corresponding ketones or acids.
Reduction: Reduction reactions can convert fluorinated ketones back to alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group in 2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol would yield a corresponding ketone or acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, fluorinated compounds are used as solvents, reagents, and intermediates in various organic synthesis reactions due to their unique reactivity and stability.
Biology
Fluorinated compounds are used in biological research for labeling and imaging purposes. Their unique properties allow for the development of novel diagnostic tools and therapeutic agents.
Medicine
In medicine, fluorinated compounds are used in the development of pharmaceuticals. Their stability and bioavailability make them valuable in drug design and delivery.
Industry
Industrially, fluorinated compounds are used in the production of polymers, coatings, and surfactants. Their chemical resistance and low surface energy make them ideal for creating durable and non-stick surfaces.
Mécanisme D'action
The mechanism of action of fluorinated compounds often involves interactions with biological molecules or chemical substrates. The presence of fluorine atoms can alter the electronic properties of the compound, affecting its reactivity and interactions with molecular targets. Specific pathways and targets would depend on the compound’s structure and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated alcohols and ethers, such as:
- 2,2,2-Trifluoroethanol
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- Perfluoroalkyl ethers
Uniqueness
2-Bis(trifluoromethyl)-2-(1,1,1,2,3,3,3-heptafluoropropyl)oxy-ethanol is unique due to the presence of both trifluoromethyl and heptafluoropropyl groups, which confer distinct chemical and physical properties. These properties may include enhanced thermal stability, chemical resistance, and specific reactivity patterns compared to other fluorinated compounds.
Propriétés
IUPAC Name |
2-[1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butan-2-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13O2/c9-3(5(10,11)12,6(13,14)15)4(7(16,17)18,8(19,20)21)23-2-1-22/h22H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXXNZNKFVCWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F13O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-2-[5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)-pyridine](/img/structure/B6301984.png)








